Core Compound Data and Physicochemical Properties
Core Compound Data and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-4'-butyl-1,1'-biphenyl
CAS Number: 63619-54-5
This guide provides a comprehensive technical overview of 4-Bromo-4'-butyl-1,1'-biphenyl, a key intermediate in the synthesis of advanced materials and a versatile building block for organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, reactivity, and applications, with a focus on the scientific principles that underpin its utility.
4-Bromo-4'-butyl-1,1'-biphenyl is a disubstituted biphenyl featuring a bromine atom and a butyl group at the para positions of the two phenyl rings. This structure imparts a unique combination of properties: the rigid biphenyl core is a common mesogenic unit in liquid crystals, the butyl chain provides solubility and influences molecular packing, and the bromine atom serves as a reactive handle for further chemical transformations.
Table 1: Physicochemical Properties of 4-Bromo-4'-butyl-1,1'-biphenyl
| Property | Value | Source(s) |
| CAS Number | 63619-54-5 | [1][2] |
| Molecular Formula | C₁₆H₁₇Br | [1][3] |
| Molecular Weight | 289.21 g/mol | [1][3] |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | [1] |
| Appearance | Solid (form may vary) | [3] |
| Density | 1.221 g/cm³ (predicted) | [3] |
| XLogP3 | 6 | [3] |
Note: Some physical properties, such as melting and boiling points, are not consistently reported in publicly available databases. These properties can be influenced by the purity of the sample.
Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
The most common and efficient method for synthesizing unsymmetrical biaryls like 4-Bromo-4'-butyl-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups. A plausible and well-established synthetic route involves the coupling of 4-butylphenylboronic acid with 1,4-dibromobenzene. The use of a dibromo starting material allows for selective mono-coupling, with the reaction conditions being controlled to minimize the formation of the symmetrical di-butylated biphenyl byproduct.
Caption: Synthetic route to 4-Bromo-4'-butyl-1,1'-biphenyl via Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[4]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-butylphenylboronic acid (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. To this mixture, add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate, to yield pure 4-Bromo-4'-butyl-1,1'-biphenyl.
Spectroscopic Characterization
While experimental ¹H and ¹³C NMR spectra for 4-Bromo-4'-butyl-1,1'-biphenyl are not widely available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts and known substituent effects on aromatic rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.20 - 7.60 | Multiplet | 8H |
| -CH₂- (benzylic) | ~2.65 | Triplet | 2H |
| -CH₂- | ~1.60 | Multiplet | 2H |
| -CH₂- | ~1.38 | Multiplet | 2H |
| -CH₃ | ~0.95 | Triplet | 3H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~121 |
| Aromatic C-H | 126 - 132 |
| Aromatic Quaternary C | 138 - 142 |
| -CH₂- (benzylic) | ~35 |
| -CH₂- | ~33 |
| -CH₂- | ~22 |
| -CH₃ | ~14 |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.[5][6]
Reactivity and Applications
The chemical utility of 4-Bromo-4'-butyl-1,1'-biphenyl is primarily dictated by the reactivity of the carbon-bromine bond, making it a valuable precursor for more complex molecules.
Core Application: Liquid Crystal Synthesis
4-Bromo-4'-butyl-1,1'-biphenyl is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[7][8] The rigid biphenyl core is a fundamental mesogenic unit that promotes the formation of liquid crystalline phases. The terminal butyl group influences the melting point and the stability of these phases. The bromine atom allows for the introduction of various terminal groups through cross-coupling reactions, which in turn fine-tunes the mesomorphic and electro-optical properties of the final liquid crystal material. For instance, the bromine can be substituted with a cyano group (-CN) to produce cyanobiphenyl liquid crystals, which are widely used in display technologies.[9]
Caption: Role of 4-Bromo-4'-butyl-1,1'-biphenyl in liquid crystal synthesis.
Potential in Drug Discovery and Medicinal Chemistry
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs). While specific drugs derived directly from 4-Bromo-4'-butyl-1,1'-biphenyl are not prominently documented, its structure makes it an attractive starting material for the synthesis of drug candidates.[10][11] The bromine atom can be readily functionalized via Suzuki, Heck, or Sonogashira couplings to build more complex molecules.[12] For example, many angiotensin II receptor blockers (sartans) feature a biphenyl core, highlighting the potential of this class of compounds in drug development.[11]
Safety and Handling
-
Hazard Identification:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
Handle in a well-ventilated place.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
References
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Ningbo Inno Pharmchem Co., Ltd. Pharmaceutical Intermediates: The Role of 4'-Bromo-1,1'-biphenyl-4-ol. [Link]
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Palakshamurthy, B. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1073–1077. [Link]
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PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]
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AZoM. Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. [Link]
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PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. [Link]
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Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
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NIST. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]
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PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-. National Center for Biotechnology Information. [Link]
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NIST. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]
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CAS. CASPRE - 13C NMR Predictor. [Link]
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Wang, C. H., et al. (2021). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Polymers, 13(16), 2736. [Link]
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Davis, A. J., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1645-1655. [Link]
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